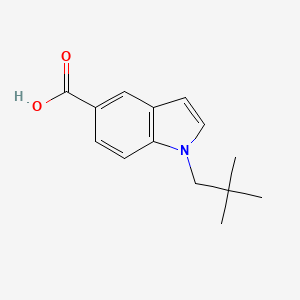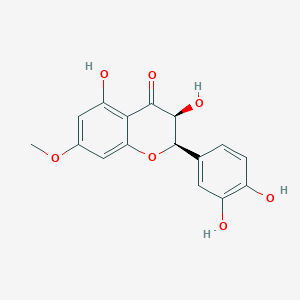![molecular formula C7H15NO2 B13919921 2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
2-[3-(Ethylamino)oxetan-3-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Ethylamino)oxetan-3-yl]ethanol is an organic compound with the molecular formula C7H15NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an ethylamino group attached to the oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylamino)oxetan-3-yl]ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides can lead to the formation of oxetanes . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as cyclization and ring-opening reactions, can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Ethylamino)oxetan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the ethylamino group .
Applications De Recherche Scientifique
2-[3-(Ethylamino)oxetan-3-yl]ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-(Ethylamino)oxetan-3-yl]ethanol involves its interaction with molecular targets and pathways. The oxetane ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can lead to changes in cellular function and the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxetaneethanol: Similar in structure but lacks the ethylamino group.
2-(Oxetan-3-yl)ethanol: Another oxetane derivative with different substituents.
Uniqueness
2-[3-(Ethylamino)oxetan-3-yl]ethanol is unique due to the presence of both the oxetane ring and the ethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-[3-(ethylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-8-7(3-4-9)5-10-6-7/h8-9H,2-6H2,1H3 |
Clé InChI |
HQZYDWYEHVZGSK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(COC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)






![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

